molecular formula C13H19NO2 B6234946 tert-butyl N-[(2-methylphenyl)methyl]carbamate CAS No. 138350-83-1

tert-butyl N-[(2-methylphenyl)methyl]carbamate

Cat. No.: B6234946
CAS No.: 138350-83-1
M. Wt: 221.29 g/mol
InChI Key: JQILPGQUKRMVRC-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-methylphenyl)methyl]carbamate: is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-methylbenzylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides , amines , and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl N-[(2-methylphenyl)methyl]carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2-methylphenyl)methyl]carbamate is unique due to its specific steric and electronic properties conferred by the tert-butyl and 2-methylphenyl groups. These properties make it particularly useful as a protecting group in organic synthesis, offering stability and selective deprotection under mild conditions .

Properties

CAS No.

138350-83-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl N-[(2-methylphenyl)methyl]carbamate

InChI

InChI=1S/C13H19NO2/c1-10-7-5-6-8-11(10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15)

InChI Key

JQILPGQUKRMVRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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